molecular formula C22H22N4 B2516623 N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890638-12-7

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2516623
CAS RN: 890638-12-7
M. Wt: 342.446
InChI Key: KJIVTWLYHQWWEI-UHFFFAOYSA-N
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Description

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine, also known as BDP-9066, is a novel compound that has been synthesized in recent years. It belongs to the class of pyrazolo[1,5-a]pyrimidines, which have been identified as potential therapeutic agents for various diseases, including cancer, inflammation, and neurological disorders. BDP-9066 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being explored.

Scientific Research Applications

Synthetic Intermediates in Chemical Synthesis

Pyrazole-containing compounds, such as the one , are influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Biological Applications

Pyrazole derivatives are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure. These variations give the pyrazoles diverse and valuable synthetical, biological, and photophysical properties .

Antioxidant Studies

Some N-substituted benzyl/phenyl compounds have shown potent scavenging activity against superoxide anion radical .

Anti-HIV Activity

Certain indolyl and oxochromenyl xanthenone derivatives have shown anti-HIV-1 activity .

Visible-light-promoted Reactions

N,N-dimethyl arylamines, which are structurally similar to the compound , have been used in visible-light-promoted reactions to generate p-(N,N-dimethyl)benzyl equivalents .

Synthesis of Imidazoles

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Antimicrobial Activities

Some 1,2,3-triazole derivatives have shown noteworthy activity against tested bacterial strains .

Anti-inflammatory and Analgesic Activities

Certain N-substituted benzyl/phenyl compounds have shown anti-inflammatory and analgesic activities .

properties

IUPAC Name

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4/c1-15-9-11-19(12-10-15)21-17(3)25-26-20(13-16(2)24-22(21)26)23-14-18-7-5-4-6-8-18/h4-13,23H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVTWLYHQWWEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

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